N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Description
N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole core with a sulfinyl-substituted cyclohexyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-26(25)15-8-5-7-14(13-15)22-21(24)18-11-6-10-17-16-9-3-4-12-19(16)23-20(17)18/h6,10-11,14-15,23H,2-5,7-9,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNPHIMXVPRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)C2=CC=CC3=C2NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: This can be achieved through the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst.
Introduction of the Sulfinyl Group: The ethylsulfinyl group is introduced via oxidation of the corresponding thioether using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Coupling with Cyclohexyl Group: The cyclohexyl group is attached through a nucleophilic substitution reaction, often using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to the thioether.
Substitution: The carbazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, Friedel-Crafts catalysts
Major Products
Oxidation: Sulfone derivatives
Reduction: Thioether derivatives
Substitution: Various functionalized carbazole derivatives
Scientific Research Applications
N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially modulating their activity. The carbazole core may interact with DNA or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
- N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Uniqueness
N-(3-ethylsulfinylcyclohexyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is unique due to its combination of a carbazole core and a sulfinyl-substituted cyclohexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
